1-(5-chloro-1H-benzimidazol-2-yl)ethanol

Drug-Drug Interaction CYP450 ADME

Medicinal chemistry teams often face off-target CYP liability from benzimidazole cores. This chlorinated derivative with chiral 2-hydroxyethyl group solves that: CYP3A4 IC50 5.6 µM (weak-to-moderate). - LE-compliant: MW 196.6, XLogP3 2.0, TPSA 48.9 Ų, Lipinski/Violation-free - Solid (mp 171-173 °C): stable storage, accurate weighing - CYP profiling (2C8 IC50 8.6 µM, 2B6 IC50 20 µM) qualifies as negative control or reference standard

Molecular Formula C9H9ClN2O
Molecular Weight 196.63
CAS No. 20033-96-9
Cat. No. B2840271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-chloro-1H-benzimidazol-2-yl)ethanol
CAS20033-96-9
Molecular FormulaC9H9ClN2O
Molecular Weight196.63
Structural Identifiers
SMILESCC(C1=NC2=C(N1)C=C(C=C2)Cl)O
InChIInChI=1S/C9H9ClN2O/c1-5(13)9-11-7-3-2-6(10)4-8(7)12-9/h2-5,13H,1H3,(H,11,12)
InChIKeyVFJYRNNAJWCSRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Chloro-1H-benzimidazol-2-yl)ethanol: Identity & Core Attributes


1-(5-Chloro-1H-benzimidazol-2-yl)ethanol (CAS 20033-96-9) is a chlorinated benzimidazole derivative bearing a 2-hydroxyethyl substituent, with a molecular weight of 196.63 g/mol and a calculated XLogP3 of 2 [1]. It is typically supplied as a solid with a reported melting point of 171–173 °C (from ethanol) . The compound serves primarily as a research intermediate and building block in medicinal chemistry programs targeting antimicrobial, antiviral, and enzyme inhibition applications [2].

Medicinal chemistry building block for antimicrobial and antiviral target studies
Supports enzyme inhibition screening and CYP profiling workflows
High-melting solid (reported 171–173 °C) facilitates accurate weighing and storage
Chiral 2-hydroxyethyl handle enables derivatization for probe synthesis

1-(5-Chloro-1H-benzimidazol-2-yl)ethanol: Limits of In-Class Substitution


While the benzimidazole scaffold is a privileged pharmacophore, substitution patterns critically govern biological target engagement, metabolic stability, and physicochemical properties. The 5-chloro substitution in 1-(5-chloro-1H-benzimidazol-2-yl)ethanol imparts a distinct electronic and steric profile that influences CYP enzyme inhibition liability compared to non-chlorinated or differently substituted analogs [1]. Furthermore, the 2-hydroxyethyl group introduces a chiral center, which can impact binding selectivity and is not present in simpler 2-methyl or 2-phenyl benzimidazoles [2]. Procurement decisions based solely on the core benzimidazole ring risk introducing compounds with divergent ADME/PK behavior and off-target activity, as demonstrated by the quantifiable differences presented below.

5-Chloro substitution Alters CYP inhibition profile significantly; non-chlorinated benzimidazoles may exhibit different metabolic liability and cannot be assumed interchangeable.
2-Hydroxyethyl chirality Introduces a stereocenter absent in 2-methyl or 2-phenyl analogs, potentially affecting target binding and selectivity; racemic or achiral substitutes risk divergent biological readouts.
Core-only selection Products chosen solely by benzimidazole core may show different ADME/PK behavior, off-target profiles, and physicochemical properties; direct replacement without comparative data may lead to assay misinterpretation.

1-(5-Chloro-1H-benzimidazol-2-yl)ethanol: Differentiation from Close Analogs


CYP3A4 Inhibition: Attenuated Liability

1-(5-Chloro-1H-benzimidazol-2-yl)ethanol exhibits an IC50 of 5.6 μM for CYP3A4 inhibition in human liver microsomes, indicating weak inhibitory potential [1]. In contrast, structurally related benzimidazole-based IGF-1R inhibitors have been reported with CYP3A4 IC50 values as low as 1.2 μM [2]. This ~4.7-fold difference is material for lead optimization: compounds with sub-10 μM CYP3A4 inhibition carry a higher risk of clinical drug-drug interactions. The chlorinated ethanol derivative's moderate activity offers a more favorable safety margin in early-stage programs.

CYP3A4 Inhibition
Cross-study comparable
IC50 5.6 μM vs. comparator benzimidazole IGF-1R inhibitor 1.2 μM (4.7-fold weaker inhibition)
Attenuated CYP3A4 inhibition supports DDI risk assessment in early-stage programs.
Human liver microsomes; midazolam 1'-hydroxylation assay; 5 min preincubation.
Drug-Drug Interaction CYP450 ADME Medicinal Chemistry

CYP2C8 and CYP2B6 Selectivity Profile

The compound demonstrates a defined selectivity window across major CYP isoforms. While it inhibits CYP3A4 with an IC50 of 5.6 μM, its inhibition of CYP2C8 (IC50 = 8.6 μM) and CYP2B6 (IC50 = 20 μM) is progressively weaker [1]. This contrasts with non-selective benzimidazole derivatives that exhibit sub-micromolar inhibition across multiple CYPs [2]. The ~1.5-fold selectivity for CYP3A4 over CYP2C8 and ~3.6-fold over CYP2B6 suggests a targeted interaction profile rather than promiscuous heme binding, reducing the risk of unforeseen metabolic liabilities.

CYP Isoform Selectivity
Class-level inference
CYP3A4 (5.6 μM) > CYP2C8 (8.6 μM) > CYP2B6 (20 μM); selectivity ratios ~1.5 and ~3.6
Defined selectivity window suggests targeted interaction, reducing promiscuous inhibition risk.
Isoform-specific probe substrates; same microsomal system.
CYP450 Profiling Selectivity Drug Metabolism Pharmacokinetics

Solid-State Stability vs. Liquid Analogs

The compound possesses a reported melting point of 171–173 °C (from ethanol) , classifying it as a high-melting solid under ambient conditions. In contrast, closely related benzimidazole derivatives lacking the chloro substituent—such as 1-(1H-benzimidazol-2-yl)ethanol—are often isolated as low-melting solids or viscous oils (predicted mp <80 °C) [1]. The ~100 °C higher melting point confers superior storage stability, ease of weighing, and resistance to degradation during prolonged storage. For procurement, this reduces the need for cold-chain shipping and specialized handling.

Solid-State Stability
Cross-study comparable
Melting point 171–173 °C (from ethanol) vs. non-chlorinated analog predicted mp <80 °C
High melting point supports precise weighing and long-term ambient storage.
Measured after recrystallization; may reduce handling variability.
Physicochemical Properties Compound Handling Formulation Storage Stability

Lipophilicity vs. Polar Analogs

The compound's calculated XLogP3 value is 2.0 [1], placing it within the optimal range (1–3) for passive membrane permeability according to Lipinski's guidelines. This contrasts with unsubstituted 1-(1H-benzimidazol-2-yl)ethanol (XLogP3 ≈0.9) [2] which, despite having the same core, is ~1 log unit more hydrophilic. The higher lipophilicity of the 5-chloro derivative is predicted to enhance cellular uptake in antimicrobial or antiviral assays, potentially explaining the class-observed biological activity [3]. In procurement, selecting compounds with drug-like lipophilicity reduces the risk of false negatives in cell-based screens.

Lipophilicity vs. Polar Analogs
Class-level inference
XLogP3 2.0 vs. unsubstituted analog 0.9; +1.1 log units (12.6× higher partition coefficient)
Increased lipophilicity may improve passive membrane permeability in cell-based assays.
Computed property; experimental logP/logD confirmation advised.
Lipophilicity Membrane Permeability Drug-likeness ADME Prediction

Drug-Likeness Properties

The compound's molecular weight (196.63 g/mol) and topological polar surface area (TPSA, 48.9 Ų) [1] fully comply with Lipinski's Rule of 5 and Veber's bioavailability criteria. In comparison, 2-phenyl substituted benzimidazole ethanol derivatives often exceed 250 g/mol and have TPSA values >60 Ų [2]. The lower TPSA of the 5-chloro compound predicts superior intestinal absorption and blood-brain barrier penetration in CNS-targeted programs. This physicochemical profile is particularly valuable in fragment-based drug discovery, where maintaining low molecular weight is essential for subsequent optimization.

Drug-Likeness Profile
Class-level inference
MW 196.6, TPSA 48.9 Ų, HBD 2, HBA 3, RotB 1 vs. 2-phenyl analog MW >250, TPSA >60, RotB ≥2
Complies with Lipinski and Veber rules; favorable starting point for fragment-based discovery.
Computed parameters; experimental solubility/permeability validation recommended.
Drug-likeness Lipinski Rule of 5 Veber Rules Medicinal Chemistry

1-(5-Chloro-1H-benzimidazol-2-yl)ethanol: Application Scenarios


Hit-to-Lead Optimization: Low CYP3A4 Inhibition

Based on the quantified CYP3A4 IC50 of 5.6 μM [1], this compound is suitable for inclusion in libraries targeting enzymes or receptors where DDI risk must be minimized. Its moderate CYP inhibition profile (CYP2C8 IC50 = 8.6 μM, CYP2B6 IC50 = 20 μM) makes it a safer starting point for lead optimization campaigns compared to more potent, less selective benzimidazole CYP inhibitors. It can serve as a core scaffold for systematic SAR exploration of antimicrobial or antiviral activity without introducing unacceptable metabolic liability.

Fragment-Based Drug Discovery Compatibility

The compound's low molecular weight (196.6 g/mol), favorable XLogP3 (2.0), and low TPSA (48.9 Ų) align with FBDD requirements [2]. Its calculated ligand efficiency (LE) metrics are superior to many larger benzimidazole analogs, making it an ideal starting fragment for structure-based design efforts. Procurement for fragment libraries is justified by its compliance with both Lipinski and Veber rules, which correlates with improved downstream developability.

Chemical Biology Probe Synthesis

The solid-state property (mp 171–173 °C) ensures long-term storage stability and accurate weighing, critical for reproducible probe synthesis . The chiral 2-hydroxyethyl group provides a handle for further derivatization (e.g., esterification, etherification) to modulate lipophilicity or install affinity tags. Its favorable computed properties reduce the risk of unexpected aggregation or solubility issues in biochemical assays.

CYP Inhibition Profiling in ADME Panels

The well-defined CYP inhibition data (CYP3A4, 2C8, 2B6) positions this compound as a useful reference standard or tool compound for calibrating in vitro CYP inhibition assays [3]. Its weak-to-moderate activity across key isoforms makes it a suitable negative control in panels assessing strong CYP inhibitors, or as a benchmark for evaluating structural modifications aimed at reducing CYP liability.

Application
Selection Property
Validation Focus
Hit-to-lead optimization for antimicrobial targets
Low CYP3A4 inhibition liability
CYP panel profiling in human liver microsomes
Fragment-based drug discovery (FBDD)
Low MW, favorable XLogP3, low TPSA
Compliance with Lipinski & Veber criteria; ligand efficiency
Chemical biology probe synthesis
High-melting solid with chiral derivatization handle
Long-term stability and reproducible functionalization
ADME CYP inhibition panel calibration
Defined multi-isoform CYP inhibition profile
Use as tool compound for assay benchmarking
Quote Request

Request a Quote for 1-(5-chloro-1H-benzimidazol-2-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.